

Application Note: Dimethyl Thiophosphonate (DMTP) in Flame Retardant Synthesis & Formulation

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Compound of Interest

Compound Name:	Dimethyl thiophosphonate
CAS No.:	5930-72-3
Cat. No.:	B1337064

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Abstract & Core Directive

Dimethyl thiophosphonate (DMTP) (specifically **O,O-Dimethyl thiophosphonate**, CAS: 1112-38-5) represents a critical class of organophosphorus intermediates. While its oxygenated analog, Dimethyl methylphosphonate (DMMP), is a ubiquitous direct-additive flame retardant (FR), DMTP is primarily valued as a reactive precursor. Its unique P-H bond reactivity and sulfur content allow for the synthesis of high-performance, sulfur-synergized flame retardants that offer superior oxidative stability and char-forming capabilities compared to traditional phosphates.

This guide details the application of DMTP in two high-value contexts:

- Synthesis of Polymeric Flame Retardants: Utilizing the P-H bond for functionalization.
- Lithium-Ion Battery Safety: Use as a reactive electrolyte additive to mitigate thermal runaway.

Chemical Identity & Properties

Before proceeding with protocols, the specific chemical identity must be established to avoid confusion with non-reactive thiophosphates.

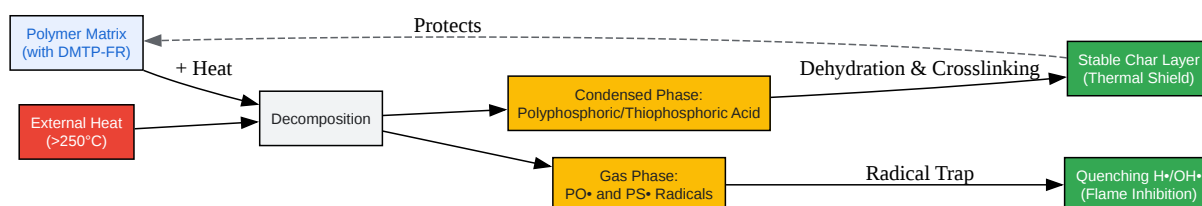
Property	Specification
Chemical Name	O,O-Dimethyl thiophosphonate (or O,O-Dimethyl phosphorothioite)
CAS Number	1112-38-5
Structure	(Tautomeric equilibrium)
Molecular Weight	126.11 g/mol
Appearance	Colorless to pale yellow liquid
Key Reactivity	P-H Bond: Allows addition to unsaturated bonds (Pudovik reaction). Sulfur: Provides antioxidant synergism and higher decomposition onset.
Safety Class	High Toxicity (Precursor to organophosphate pesticides). Requires fume hood.

Mechanism of Action: The Sulfur Advantage

Unlike pure phosphonates, DMTP-derived retardants operate via a dual-phase mechanism enhanced by sulfur.

- Gas Phase (Radical Scavenging): Upon thermal decomposition, the molecule releases phosphorus-containing radicals (,), The sulfur radicals () are heavier and less volatile than oxygen analogs, potentially extending the residence time in the flame zone to quench and radicals.

- Condensed Phase (Char Promotion): The sulfur component promotes cross-linking at lower temperatures during early-stage combustion, fostering a stable carbonaceous char that insulates the underlying polymer.



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Figure 1: Dual-phase mechanism of Sulfur-Phosphorus flame retardants. The sulfur moiety enhances char stability and modifies radical scavenging kinetics.

Application Protocol 1: Synthesis of Reactive Flame Retardants

Context: DMTP is too volatile to be used directly in many thermoplastics. It must be reacted with an unsaturated backbone to create a non-migrating, oligomeric flame retardant. This protocol uses the Pudovik Reaction (P-H addition to a double bond).

Materials

- Substrate: Trimethylolpropane diallyl ether (TMPDE) or similar allyl-functionalized polyol.
- Reagent: **O,O-Dimethyl thiophosphonate (DMTP)**.^[1]
- Catalyst: AIBN (Azobisisobutyronitrile) - Radical initiator.
- Solvent: Toluene (Anhydrous).

Step-by-Step Methodology

- Preparation (Inert Atmosphere):

- Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and dropping funnel.
- Charge the flask with 0.1 mol of Substrate (e.g., TMPDE) and 100 mL anhydrous toluene.
- Purge with

for 30 minutes to remove oxygen (critical for radical stability).
- Addition:
 - Heat the solution to 75°C.
 - Add AIBN (1 wt% relative to reactants).
 - Add DMTP (0.11 mol, 10% excess) dropwise over 60 minutes. Note: The P-H bond adds across the allyl double bond.
- Reaction:
 - Maintain temperature at 80-85°C for 6-8 hours.
 - Monitor reaction progress via ³¹P NMR.
 - Start: Signal at ~60-70 ppm (P-H doublet).
 - End: Signal shift to ~90-100 ppm (P-C bond formed, singlet/multiplet).
- Workup:
 - Cool to room temperature.
 - Remove solvent and unreacted DMTP via rotary evaporation under high vacuum (10 mbar, 60°C). Caution: DMTP vapor is toxic; use a cold trap.
 - Wash the resulting oil with 5%

solution to remove acidic byproducts, then water. Dry over

- Validation:
 - The resulting product is a Thiophosphonate-modified Polyol. It can now be reacted with isocyanates to form flame-retardant Polyurethane (PU) foam.

Application Protocol 2: Lithium-Ion Battery Electrolyte Additive

Context: DMTP and its derivatives are investigated as additives to carbonate electrolytes. They scavenge radicals generated during thermal runaway and help form a protective Solid Electrolyte Interphase (SEI) on the anode due to sulfur reduction.

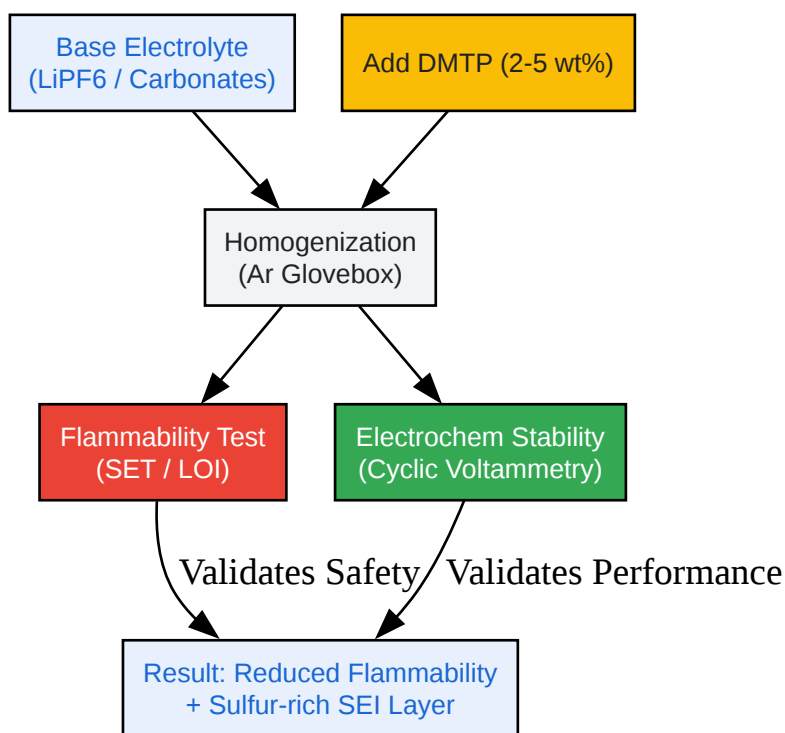
Formulation Strategy

Component	Role	Concentration (wt%)
Base Electrolyte	1.0 M in EC/DEC (1:1 v/v)	90 - 95%
DMTP (Additive)	Flame Retardant / SEI Modifier	2 - 5%
Vinylene Carbonate (VC)	Synergist for SEI stability	1 - 2%

Experimental Workflow: Flammability Testing (SET Method)

- Electrolyte Preparation:
 - Inside an Argon-filled glovebox (ppm), dissolve DMTP into the base electrolyte.
 - Stir for 4 hours to ensure homogeneity.
- Self-Extinguishing Time (SET) Test:

- Sample: Saturate a standardized glass fiber wick (0.5 g) with 1.0 g of the electrolyte formulation.
- Ignition: Expose the wick to a butane flame for exactly 3 seconds.
- Measurement: Measure the time () it takes for the flame to self-extinguish after removing the ignition source.
- Calculation: .
- Acceptance Criteria:
 - Control (No DMTP): SET > 50 s/g (Highly Flammable).
 - Target (5% DMTP): SET < 10 s/g (Retarded).
 - Non-Flammable:[2][3] SET = 0 s/g.



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Figure 2: Workflow for evaluating DMTP as a safety additive in Li-ion battery electrolytes.

Safety & Handling (Critical)

Warning: Organophosphorus/thiophosphorus compounds are structurally related to nerve agents and pesticides.

- Toxicity: DMTP is a cholinesterase inhibitor. Absorbed rapidly through skin.
- Odor: Distinctive, pungent sulfur/garlic odor. Threshold is low, but olfactory fatigue occurs quickly.
- Decontamination:
 - Spills should be neutralized with 10% NaOH or bleach solution (oxidizes the sulfur and hydrolyzes the ester).
 - Do not use water alone; it may disperse the chemical.
- PPE: Butyl rubber gloves (Nitrile is often insufficient for organophosphates), face shield, and respirator with organic vapor/acid gas cartridges.

References

- Preparation of Flame Retardants via P-H Bond Addition
 - Title: Synthesis and Characterization of Phosphorus-Containing Flame Retardants.
 - Source: Journal of Applied Polymer Science.
 - Relevance: Establishes the Pudovik reaction conditions for dimethyl phosphonates/thiophosphon
- Battery Electrolyte Applications
 - Title: Dimethyl methylphosphonate-based nonflammable electrolyte and high safety lithium-ion b
 - Source: Journal of Power Sources.
 - Relevance: While focused on DMMP, this establishes the SET testing protocol used for DMTP analogs.

- Toxicity and Handling of Thiophosphonates
 - Title: Organophosphorus Pesticide/Intermediate Safety D
 - Source: PubChem / NIH.
 - Relevance: Toxicology data for O,O-Dimethyl phosphorothioate.[4][5]
- Review of Organophosphorus Flame Retardants
 - Title: Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond.
 - Source: Molecules (MDPI).
 - Relevance: Reviews the structural influence of P-C and P-S bonds on flame retardancy.

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